molecular formula C18H15NO4 B1667496 BQCA CAS No. 338747-41-4

BQCA

Cat. No.: B1667496
CAS No.: 338747-41-4
M. Wt: 309.3 g/mol
InChI Key: BZBBTGCKPRSPGF-UHFFFAOYSA-N
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Description

Benzylquinolone carboxylic acid (BQCA) is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor (GPCR) implicated in cognitive function and neurodegenerative diseases like Alzheimer’s . This compound enhances acetylcholine (ACh) binding and signaling by stabilizing the active receptor conformation, thereby potentiating synaptic plasticity and reducing amyloidogenic pathways . Preclinical studies demonstrated its ability to improve cognitive deficits in Alzheimer’s disease models and prion-induced neurodegeneration . However, this compound’s clinical translation was hindered by poor solubility, low free fraction (1–4%), and suboptimal brain penetrance . Despite these limitations, its unique mechanism and scaffold inspired the development of structurally related PAMs with improved properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl quinolone carboxylic acid can be synthesized through a series of chemical reactions. One common method involves the N-benzylation of quinolone carboxylic acid. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of benzyl quinolone carboxylic acid may involve the use of advanced techniques such as solvent injection methods to form nanoparticles. For instance, benzyl quinolone carboxylic acid can be conjugated to stearylamine, followed by the formation of nanoparticles using polysorbate-80. This method enhances the bioavailability and therapeutic efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl quinolone carboxylic acid primarily undergoes allosteric modulation reactions. It does not exhibit direct agonism or antagonism but enhances the affinity of the M1 receptor for acetylcholine .

Common Reagents and Conditions

The compound is often used in binding reactions with human M1 CHO membrane protein and radiolabeled orthosteric antagonists. These reactions are typically carried out at 30°C for 2-3 hours and terminated by rapid filtration .

Major Products Formed

The primary product formed from these reactions is the enhanced binding of acetylcholine to the M1 receptor, leading to increased receptor activity .

Mechanism of Action

Benzyl quinolone carboxylic acid exerts its effects through allosteric modulation of the M1 muscarinic acetylcholine receptor. It binds to an allosteric site on the receptor, increasing the receptor’s affinity for acetylcholine. This leads to enhanced receptor activation and downstream signaling pathways, including the recruitment of β-arrestin and the activation of extracellular signal-regulated kinases (ERK) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Derivatives

BQZ-12

  • Structure: A benzoquinazolinone derivative derived from BQCA’s scaffold .
  • Binding : Shares the "common" allosteric site (Y179ECL2, W4007.35) with this compound but exhibits higher affinity (50-fold increase) and potency .
  • Mechanism: Retains this compound’s two-state Monod-Wyman-Changeux (MWC) activation model but with enhanced cooperativity with ACh .

Benzoquinazolinone 12

  • Structure : Optimized this compound analogue with a hydroxycyclohexyl group and pyridinylmethyl substitution .
  • Pharmacology : 50-fold higher allosteric site affinity than this compound, with similar cooperativity (αβ) .
  • Key Advantage : Improved potency in M1-mediated signaling pathways (e.g., IP1 accumulation) .

4-Phenylpyridin-2-one Derivatives

  • Structure: Novel scaffold with structural similarities to this compound .
  • Pharmacology : Comparable M1 binding affinity to this compound but superior positive cooperativity with ACh and selectivity .

Novel Chemical Scaffolds

PQCA

  • Structure : Merck-developed PAM based on this compound’s scaffold .
  • Pharmacokinetics : Improved solubility and brain penetration compared to this compound .

Heteroaryl-Pyrrolidinones

  • Function : Potentiate M1 signaling in cognition-related pathways, similar to this compound’s effects in Alzheimer’s models .

AC-42

  • Structure : Bitopic ligand targeting N-terminus/TM1 and EC3/TM7 regions .
  • Mechanism : Acts as a selective M1 agonist, differing from this compound’s allosteric modulation .

Pharmacological and Functional Comparisons

Binding Affinity and Cooperativity

Compound Binding Affinity (pKB) Cooperativity (αβ) Selectivity Key Residues Involved
This compound 4.7–5.0 Moderate M1-selective Y179ECL2, W4007.35
BQZ-12 6.5 High M1-selective Y179ECL2, W4007.35
Benzoquinazolinone 12 7.2 High M1-selective Y179ECL2, W4007.35
4-Phenylpyridin-2-one ~5.0 Higher than this compound M1-selective Not reported

Efficacy in Disease Models

  • This compound : Improved discrimination reversal learning in Alzheimer’s Tg2576 mice and reduced neuroinflammation in prion models .
  • Compound 30 (this compound analogue): Enhanced brain penetrance and M1-mediated APP nonamyloidogenic processing .
  • PQCA : Demonstrated preclinical efficacy in cognition restoration but with better pharmacokinetics than this compound .

Pharmacokinetic and Physicochemical Properties

Compound Solubility Free Fraction (%) Brain Penetrance Half-Life (h)
This compound Low 1–4 Low Plasma: 3.3; Brain: 2.04
BQZ-12 Moderate Not reported Improved Not reported
Benzoquinazolinone 12 High Not reported High Not reported
This compound-SA-P80-NPs (nanoparticle) High N/A High Brain: >24
  • Nanoparticle Formulations: Polysorbate-80-coated this compound-SA conjugates (this compound-SA-P80-NPs) increased brain retention by 12-fold compared to naïve this compound .

Mechanistic Insights and Selectivity

  • BQZ-12 and Derivatives : Share this compound’s two-state activation but achieve higher efficacy through stronger hydrophobic interactions (e.g., π-π stacking with W4007.35) .
  • Selectivity : this compound and analogues avoid orthosteric site homology among mAChR subtypes, ensuring M1 specificity .

Clinical and Developmental Status

  • This compound : Failed clinical trials due to pharmacokinetic limitations .
  • PQCA and Benzoquinazolinone 12: Preclinical candidates with optimized profiles .
  • Nanoparticle Formulations: In preclinical testing for sustained brain delivery .

Biological Activity

BQCA (benzyl quinolone carboxylic acid) is a compound recognized for its role as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M1 (mAChR). This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

This compound enhances the activity of the M1 mAChR by binding to an allosteric site distinct from the orthosteric site where acetylcholine binds. This modulation increases the receptor's affinity for acetylcholine, thereby amplifying its physiological effects. Key residues involved in this compound's activity include Y179 in the second extracellular loop and W4007.35 in transmembrane domain 7, which are crucial for its binding and signaling properties .

Pharmacological Profile

This compound exhibits a selective affinity for M1 receptors over other subtypes such as M3 and M5, with a pKB value ranging from 5.76 to 5.82 . This selectivity is significant for minimizing side effects typically associated with non-selective muscarinic agonists.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively increases the affinity of the orthosteric site for acetylcholine in human cortical membranes. This was evidenced by a decrease in the concentration of acetylcholine required to displace [^3H]N-methylscopolamine ([^3H]NMS) from the receptor . The binding studies revealed that this compound's modulation was influenced by various factors including ion concentrations, which can enhance or diminish receptor activity .

Studies in Schizophrenia

Research involving subjects with schizophrenia indicated that this compound's efficacy could be compromised in certain populations. Specifically, individuals exhibiting a profound loss of cortical [^3H]pirenzepine binding showed reduced responsiveness to this compound, suggesting that alterations in receptor expression may affect drug efficacy .

Table 1: Summary of Key Findings on this compound's Biological Activity

Study FocusFindings
Receptor Modulation Increases acetylcholine affinity at M1 mAChR; selective over M3 and M5 receptors .
Schizophrenia Impact Reduced efficacy observed in subjects with significant cortical receptor loss .
Binding Site Characteristics Key residues Y179 and W4007.35 critical for this compound activity .

Cognitive Enhancement

This compound has been investigated for its potential to alleviate cognitive decline associated with central nervous system disorders. By selectively enhancing M1 receptor activity, it may improve cognitive functions without the broad side effects linked to non-selective muscarinic agents .

Weight Management in Antipsychotic Treatment

A study examined the co-administration of this compound with olanzapine, an antipsychotic known to induce weight gain. The results indicated that this compound could mitigate weight gain and metabolic disturbances associated with olanzapine treatment by modulating hypothalamic pathways related to appetite and energy expenditure .

Table 2: Effects of this compound in Clinical Contexts

ContextObservations
Cognitive Disorders Potential enhancement of cognition through M1 receptor activation .
Antipsychotic-Induced Weight Gain Reduction in weight gain when co-administered with olanzapine; modulation of hypothalamic pathways .

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for validating BQCA's selectivity as an M1 mAChR allosteric modulator?

To confirm this compound's selectivity, employ a combination of mutagenesis (to identify key receptor residues, e.g., Tyr179 and Trp400) and functional assays (e.g., calcium mobilization or electrophysiology). Pair these with molecular modeling to map this compound’s binding pocket, ensuring minimal off-target effects at M2, M3, or M4 mAChRs. Include control experiments using M1 knockout (M1KO) models to isolate receptor-specific activity .

Q. How should researchers design in vivo studies to assess this compound's cognitive effects?

Use contextual fear-conditioning or touchscreen-based pairwise discrimination tasks in rodents to evaluate cognitive enhancement. Standardize dosing regimens (e.g., 1–10 mg/kg, subcutaneous) and measure plasma/brain concentrations via LC-MS/MS to correlate pharmacokinetics with outcomes. Include post-treatment tissue analysis (e.g., qRT-PCR for M1 receptor mRNA in the hippocampus and prefrontal cortex) to assess molecular effects .

Q. What are best practices for ensuring reproducibility in this compound studies?

Follow open science principles : publish detailed protocols (e.g., RNA extraction methods, TMT labeling for proteomics) and raw data in supplementary materials. Use littermate-controlled cohorts and report batch-to-batch variability in this compound purity (≥98% by HPLC). Reference established positive controls (e.g., scopolamine-induced cognitive deficits) .

Advanced Research Questions

Q. How can contradictory data on this compound's neuroinflammatory effects be resolved?

Contradictions may arise from differences in disease models (e.g., prion vs. Alzheimer’s) or treatment timelines . Address this by performing multi-omics integration (proteomics, transcriptomics) across timepoints. For example, in prion models, this compound reduces GFAP (astrocyte marker) but may upregulate ApoE; use pathway enrichment analysis (e.g., DAVID, STRING) to contextualize these findings .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound analogues?

Prioritize pharmacophore modeling to retain critical groups (e.g., quinolone core) while modifying substituents for improved blood-brain barrier penetration. Test analogues using biased signaling assays (e.g., β-arrestin recruitment vs. Gq activation) to identify compounds with tailored functional cooperativity (αβ values). Validate in vivo using cerebrospinal fluid sampling to confirm brain exposure .

Q. How can researchers address variability in this compound's efficacy across genetic backgrounds?

Conduct genome-wide association studies (GWAS) in transgenic mouse strains to identify modifiers of this compound response. Use conditional knockout models (e.g., neuron- vs. astrocyte-specific M1 deletion) to dissect cell-type-specific effects. Pair with single-cell RNA sequencing to map receptor expression patterns in disease-relevant brain regions .

Q. Methodological Challenges and Solutions

Q. What statistical approaches are suitable for analyzing this compound's dose-dependent effects?

Apply mixed-effects models to account for repeated measures in longitudinal studies (e.g., cognitive testing over 12 days). For proteomics data, use limma-voom or ANOVA-SCA to handle batch effects and low-abundance proteins. Report effect sizes (e.g., log2 fold changes) with Benjamini-Hochberg correction for multiple comparisons .

Q. How should researchers integrate conflicting findings from this compound's in vitro vs. in vivo studies?

Reconcile discrepancies by validating in vitro findings in ex vivo slice preparations (e.g., hippocampal LTP assays) and comparing with in vivo pharmacokinetic profiles. Use PBPK modeling to predict tissue-specific drug distribution and adjust dosing regimens accordingly .

Q. Tables for Key Experimental Parameters

Parameter Recommended Approach References
This compound purity validationHPLC with UV detection (λ = 254 nm)
Plasma/brain concentrationLC-MS/MS (LLOQ: 1 ng/mL)
Cognitive testingTouchscreen pairwise discrimination task
Proteomic analysisTMT labeling + LC-MS/MS (Orbitrap Fusion Lumos)

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBBTGCKPRSPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363104
Record name BQCA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338747-41-4
Record name BQCA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 338747-41-4
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Synthesis routes and methods

Procedure details

Experimental conditions analogous to those described for Step 4 of Example 60, from 3.10 g (8.80 mmol) of 1-(4-methoxy-benzyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester, 40 mL of 1:1 methanol-water mixture and 0.44 g (18.3 mmol) of lithium hydroxide with a work-up consisting only of thorough evaporation of solvents.
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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